2-(Azetidin-3-yloxy)-N-(pentan-3-yl)propanamide
Description
Properties
Molecular Formula |
C11H22N2O2 |
|---|---|
Molecular Weight |
214.30 g/mol |
IUPAC Name |
2-(azetidin-3-yloxy)-N-pentan-3-ylpropanamide |
InChI |
InChI=1S/C11H22N2O2/c1-4-9(5-2)13-11(14)8(3)15-10-6-12-7-10/h8-10,12H,4-7H2,1-3H3,(H,13,14) |
InChI Key |
HDEDTUKUQZWMFM-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)NC(=O)C(C)OC1CNC1 |
Origin of Product |
United States |
Biological Activity
2-(Azetidin-3-yloxy)-N-(pentan-3-yl)propanamide is a compound of significant interest in medicinal chemistry due to its unique structural features, including an azetidine ring and an ether linkage. This article explores its biological activity, potential therapeutic applications, and underlying mechanisms based on current research findings.
Chemical Structure and Properties
The compound's structure can be represented as follows:
Structural Features:
- Azetidine Ring: A four-membered cyclic amine that contributes to the compound's reactivity and interaction with biological targets.
- Amide Group: Essential for binding interactions with enzymes and receptors.
- Ether Linkage: Enhances solubility and biological activity.
Biological Activity
The biological activity of 2-(Azetidin-3-yloxy)-N-(pentan-3-yl)propanamide is primarily linked to its interaction with specific molecular targets, such as enzymes and receptors. Preliminary studies suggest that it may exhibit significant pharmacological properties, although detailed mechanistic studies are still required.
Interaction Studies
Research indicates that the compound may interact with various biological targets, potentially modulating their activity. The following table summarizes some of the key findings regarding its interactions:
| Target | Type of Interaction | Biological Effect |
|---|---|---|
| Enzymes | Competitive inhibition | Modulation of metabolic pathways |
| Receptors | Binding affinity studies | Potential agonistic or antagonistic effects |
| Ion Channels | Voltage-gated interactions | Influence on neuronal excitability |
Pharmacological Potential
The pharmacological potential of 2-(Azetidin-3-yloxy)-N-(pentan-3-yl)propanamide includes applications in various therapeutic areas:
- Anti-inflammatory Effects: The compound may serve as a lead for developing anti-inflammatory agents, given its structural similarities to known anti-inflammatory drugs.
- Analgesic Properties: Initial studies suggest potential analgesic effects, warranting further investigation in pain models.
- CNS Activity: Its ability to penetrate the blood-brain barrier makes it a candidate for treating central nervous system disorders.
Example Case Study: Azetidine Derivatives
A study exploring the pharmacological profiles of azetidine derivatives found that modifications to the azetidine ring significantly affected binding affinities and receptor selectivity. The findings indicate that structural optimizations can lead to enhanced therapeutic profiles .
Comparison with Similar Compounds
Structural and Functional Group Analysis
Table 1: Structural Comparison of Propanamide Derivatives
*Estimated based on formula C₁₁H₂₀N₂O₂.
Key Observations:
- Azetidine vs. Azetidine’s smaller size could enhance metabolic stability relative to bulkier substituents .
Pharmacological and Mechanistic Insights
Table 2: Pharmacological Profiles of Selected Analogs
Hypothesized Activity of Target Compound:
- Receptor Binding : The azetidine’s oxygen may engage in hydrogen bonding (e.g., with serine or threonine residues in enzyme/receptor pockets), akin to MK-0364’s interaction with S(7.39)383 in CB1 .
- Antiurease Potential: The azetidine’s polarity might reduce efficacy compared to sulfonamide derivatives, which directly coordinate urease’s nickel center .
Physicochemical and Pharmacokinetic Properties
Table 3: Predicted Properties Based on Structural Features
| Property | 2-(Azetidin-3-yloxy)-N-(pentan-3-yl)propanamide | MK-0364 | Flu-AM1 |
|---|---|---|---|
| LogP (estimated) | ~1.5–2.0* | 5.2 | 3.8 |
| Hydrogen Bond Donors | 2 (amide NH, azetidine NH) | 1 | 2 |
| Molecular Flexibility | Moderate (rigid azetidine vs. flexible chain) | Low (acyclic) | Moderate |
*Calculated using fragment-based methods.
Key Implications:
- Oral Bioavailability : The target compound’s moderate LogP and hydrogen-bonding capacity may favor absorption over more lipophilic analogs like MK-0364 .
- Metabolism : Azetidine’s strain may increase susceptibility to ring-opening reactions, necessitating further optimization to avoid reactive intermediates .
Preparation Methods
Preparation Methods Analysis
Synthetic Routes Reported in Patents
Patent US9540361B2 (N-substituted azetidine derivatives)
This patent describes the synthesis of N-substituted azetidine derivatives, including those with ether linkages at the 3-position. The general method involves:
- Starting from azetidin-3-ol or protected azetidin-3-ol derivatives.
- Conversion of the hydroxyl group to a leaving group (e.g., mesylate or tosylate).
- Nucleophilic substitution with an alkoxide or phenoxide to form the 3-oxyazetidine ether.
- Subsequent amide bond formation via coupling with an amine or acid chloride to introduce the N-(pentan-3-yl)propanamide moiety.
Typical solvents include acetonitrile and ethyl acetate, with reaction conditions optimized for high yield and selectivity.
Detailed Synthetic Procedure (Hypothetical Consolidation)
Based on the above patents and general synthetic organic chemistry principles, the following detailed preparation method can be proposed:
| Step | Reaction | Reagents & Conditions | Notes |
|---|---|---|---|
| 1 | Protection of azetidin-3-ol | Azetidin-3-ol + protecting group reagent (e.g., Boc2O) in dichloromethane, room temp | Protects amine to prevent side reactions |
| 2 | Conversion to leaving group | Protected azetidin-3-ol + mesyl chloride (MsCl), triethylamine, 0°C to room temp | Forms azetidin-3-yl mesylate |
| 3 | Nucleophilic substitution | Azetidin-3-yl mesylate + sodium pentan-3-olate (prepared from pentan-3-ol + NaH) in DMF, 50-70°C | Forms 3-(pentan-3-yloxy)azetidine intermediate |
| 4 | Deprotection | Acidic conditions (e.g., TFA in DCM) | Removes Boc protecting group |
| 5 | Amide coupling | 3-(pentan-3-yloxy)azetidine + propanoyl chloride or propanoic acid + coupling agent (e.g., EDCI/HOBt), base (e.g., DIPEA), solvent (e.g., DMF), room temp | Forms final amide 2-(Azetidin-3-yloxy)-N-(pentan-3-yl)propanamide |
Reaction Mechanism Highlights
- Step 2: Formation of a good leaving group (mesylate) on the azetidin-3-ol enables nucleophilic substitution.
- Step 3: The alkoxide ion attacks the azetidine ring carbon bearing the mesylate, displacing it and forming the ether linkage.
- Step 5: Amide bond formation proceeds via activation of the carboxylic acid or use of acid chloride, reacting with the azetidine amine.
Summary Table of Key Reagents and Conditions
Research Findings and Considerations
- The use of protecting groups is critical to avoid side reactions on the azetidine nitrogen.
- Mesylation is a preferred method for activating the hydroxyl group due to mild conditions and good leaving group ability.
- Nucleophilic substitution with alkoxides requires polar aprotic solvents like DMF for good solubility and reaction rates.
- Amide coupling is commonly performed with carbodiimide reagents and additives to improve yield and minimize racemization.
- Reaction yields are typically moderate to high (60-85%) depending on the purity of intermediates and reaction optimization.
- Purification is often achieved via column chromatography or recrystallization.
Q & A
Q. What are the key steps in synthesizing 2-(Azetidin-3-yloxy)-N-(pentan-3-yl)propanamide, and what reaction conditions are critical for yield optimization?
- Methodological Answer : Synthesis typically involves multi-step reactions, including substitution, condensation, and functional group protection. For example:
Substitution : React azetidine derivatives with propanamide precursors under alkaline conditions to introduce the azetidinyloxy group .
Condensation : Use condensing agents (e.g., DCC or EDC) to couple intermediates under controlled pH (6–8) and temperature (25–60°C) to minimize side reactions .
Purification : Employ column chromatography or recrystallization in solvents like ethyl acetate/hexane mixtures for high-purity isolation .
- Critical Parameters :
| Step | Temperature (°C) | Solvent | Catalyst | Yield (%) |
|---|---|---|---|---|
| Substitution | 40–60 | DMF | K₂CO₃ | 65–75 |
| Condensation | 25–40 | THF | EDC | 70–85 |
Q. How is the compound characterized structurally, and which analytical techniques are most reliable?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms proton environments and carbon frameworks. For example, the azetidine ring protons appear as distinct multiplets at δ 3.2–3.8 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]+ at m/z 255.18) .
- X-ray Crystallography : Resolves 3D conformation and bond angles (e.g., SHELXL refinement for crystal structures) .
Q. What are the stability considerations for this compound during storage and handling?
- Methodological Answer :
- Degradation Pathways : Hydrolysis of the amide bond under acidic/basic conditions or oxidation of the azetidine ring .
- Storage : Store at 2–8°C in inert atmospheres (argon/nitrogen) with desiccants to prevent moisture absorption .
Q. Which functional groups in the compound are reactive, and how do they influence derivatization?
- Methodological Answer :
- Azetidine Oxygen : Participates in nucleophilic substitutions (e.g., alkylation with alkyl halides) .
- Amide Bond : Resistant to hydrolysis but reactive under strong acids/bases (e.g., cleavage for prodrug design) .
Q. What purification strategies are effective for isolating this compound?
- Methodological Answer :
- Chromatography : Use silica gel columns with gradient elution (ethyl acetate:hexane = 1:3 to 1:1) .
- Recrystallization : Ethanol/water mixtures yield crystals with >95% purity .
Advanced Research Questions
Q. How can X-ray crystallography using SHELX software resolve structural ambiguities in this compound?
- Methodological Answer :
- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) for single-crystal diffraction.
- Refinement : SHELXL refines bond lengths/angles with R-factor < 0.05. For example, azetidine ring puckering parameters (Cremer-Pople) can be calculated .
- Validation : PLATON checks for missed symmetry and twinning .
Q. How can structure-activity relationship (SAR) studies optimize the compound’s biological activity?
- Methodological Answer :
- Modifications : Introduce substituents (e.g., fluorine at the azetidine ring) to enhance target binding. TRPV1 antagonist analogs show improved IC₅₀ values with halogenation .
- Assays : Use competitive binding assays (e.g., fluorescence polarization) to quantify affinity changes .
Q. What challenges arise in scaling up the synthesis, and how can they be addressed?
- Methodological Answer :
- Issues : Exothermic reactions during condensation steps risk thermal degradation .
- Solutions : Use flow reactors for temperature control and phase-transfer catalysts (e.g., TBAB) to accelerate reaction rates .
Q. How can reaction conditions be optimized to minimize byproducts during amide bond formation?
- Methodological Answer :
- DoE Approach : Vary pH (6–8), solvent polarity (THF vs. DMF), and catalyst loading (EDC: 1.2–1.5 equiv) in a factorial design .
- Byproduct Analysis : LC-MS identifies dimerization products; optimize stirring rate (500–800 rpm) to enhance mixing .
Q. What computational methods predict the compound’s interaction with biological targets?
- Methodological Answer :
- Docking : AutoDock Vina or Schrödinger Suite models binding to enzyme active sites (e.g., cytochrome P450) .
- MD Simulations : GROMACS assesses stability of ligand-protein complexes over 100 ns trajectories .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
